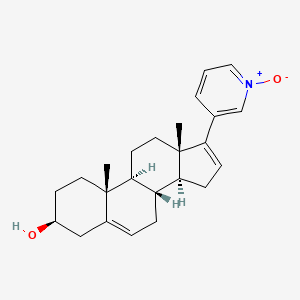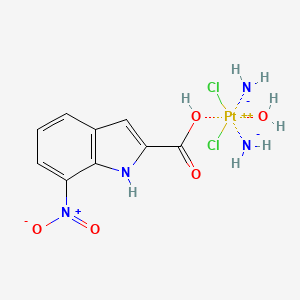
URAT1 inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
URAT1 inhibitor 4 is a compound that selectively inhibits the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys, and its inhibition can lead to increased excretion of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout .
Métodos De Preparación
The synthesis of URAT1 inhibitor 4 involves several steps, including the formation of biphenyl carboxylic acid derivatives. The synthetic route typically starts with the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
URAT1 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
URAT1 inhibitor 4 has several scientific research applications:
Chemistry: It is used to study the mechanisms of uric acid transport and the role of URAT1 in this process.
Biology: Researchers use it to investigate the physiological and pathological roles of uric acid in the body.
Mecanismo De Acción
URAT1 inhibitor 4 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. The molecular targets involved include URAT1 and other related transporters like glucose transporter 9 (GLUT9) and ATP-binding cassette transporter G2 (ABCG2) .
Comparación Con Compuestos Similares
URAT1 inhibitor 4 can be compared with other similar compounds, such as:
Probenecid: Inhibits both URAT1 and GLUT9, used for treating hyperuricemia and gout.
Benzbromarone: A potent URAT1 inhibitor with a similar mechanism of action.
Lesinurad: Inhibits URAT1 and organic anion transporter 4 (OAT4), used in combination with other urate-lowering therapies
This compound is unique in its high selectivity for URAT1, which may result in fewer side effects and improved therapeutic outcomes compared to less selective inhibitors .
Propiedades
Fórmula molecular |
C27H20BrN3O4S3 |
|---|---|
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)sulfonyl-2-[3-(4-cyclopropylnaphthalen-1-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H20BrN3O4S3/c28-17-7-9-18(10-8-17)38(34,35)30-24(32)15-37-27-29-25-22(13-14-36-25)26(33)31(27)23-12-11-19(16-5-6-16)20-3-1-2-4-21(20)23/h1-4,7-14,16H,5-6,15H2,(H,30,32) |
Clave InChI |
DOVYBMLGVFODNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)C5=C(N=C4SCC(=O)NS(=O)(=O)C6=CC=C(C=C6)Br)SC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
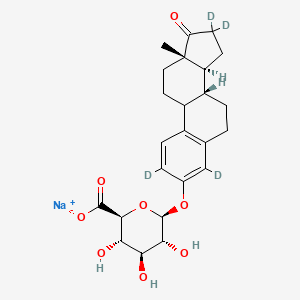
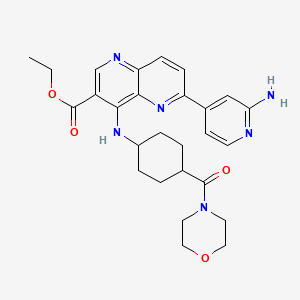

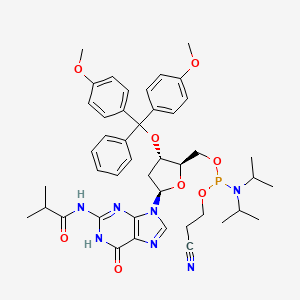
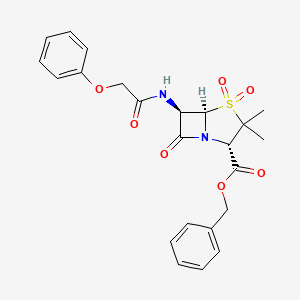

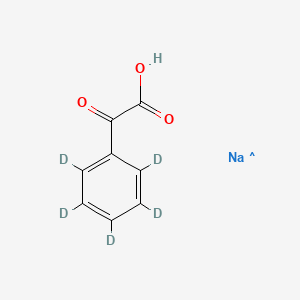
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
